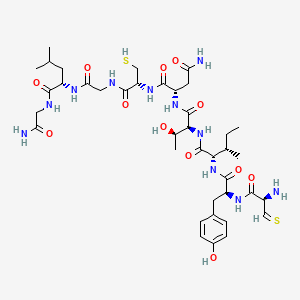
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione
Description
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-hydrazinyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNIRIANAAPGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403402 | |
| Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893631-08-8 | |
| Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 6-Hydrazinouracil has the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol. Its structural formula is:
A: 6-Hydrazinouracil serves as a versatile precursor in the synthesis of various fused pyrimidine derivatives. For example, it reacts with aldehydes or ketones to form pyrimido[4,5-c]pyridazine derivatives. [, ] This reaction proceeds through the formation of a hydrazone intermediate, followed by a cyclization step. []
A: Yes, reacting 1,3-dialkyl-6-hydrazinouracils with alkyl or acyl isothiocyanates produces 5,7-dialkyl-3-alkyl (or acyl) aminopyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones. [] This reaction involves the initial formation of a 6-[4-alkyl (or acyl) thiosemicarbazido] uracil intermediate, which undergoes cyclization. []
A: Studies show that 1,3-dimethyl-6-hydrazinouracils react with α,β-unsaturated compounds and α-ketoalkynes to regioselectively synthesize novel 1H-pyrimido[4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines. [] This highlights the compound's potential in constructing diverse heterocyclic systems.
A: Research on 7-deazaxanthine derivatives, specifically 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines, showcases the potential of 6-Hydrazinouracil as a scaffold for pharmacologically active compounds. [] These derivatives, synthesized from 6-hydrazinouracils and aldehydes or ketones, exhibited diuretic, cardiac, and central nervous system stimulating activities comparable to caffeine. []
A: While not directly addressed in the provided research, 2,4-dihydrazinouracil, a derivative of 6-Hydrazinouracil, has demonstrated significant cytotoxic activity and apoptogenic effects in murine leukemia cells. [] This suggests potential avenues for further investigation into the anti-cancer properties of 6-Hydrazinouracil derivatives.
A: While 2,4-dihydrazinouracil showed promising apoptogenic activity, its active concentrations were significantly higher than those of 5-fluorouracil, indicating a need for further research to optimize its therapeutic window. [] Additionally, 2-chloro-4-hydrazinouracil, another derivative, exhibited cytotoxicity but lacked the desired apoptotic morphology, raising concerns about potential off-target effects. []
A: The provided research does not delve into the specific mechanisms of action for the cytotoxic effects observed with 2,4-dihydrazinouracil and 2-chloro-4-hydrazinouracil. [] Further studies are required to elucidate their precise cellular targets and downstream effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















